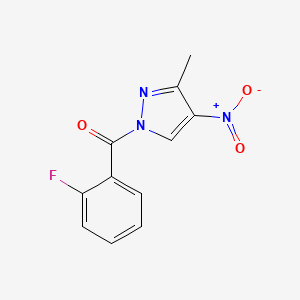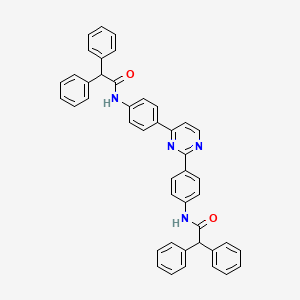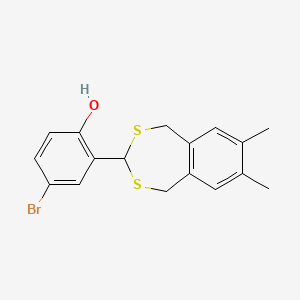![molecular formula C13H13N3O2 B11103783 4-methoxy-2-[(E)-(2-pyridylhydrazono)methyl]phenol](/img/structure/B11103783.png)
4-methoxy-2-[(E)-(2-pyridylhydrazono)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methoxybenzaldehyde 1-(2-pyridyl)hydrazone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is derived from 2-hydroxy-5-methoxybenzaldehyde and 2-pyridylhydrazine, forming a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methoxybenzaldehyde 1-(2-pyridyl)hydrazone typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-pyridylhydrazine. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxybenzaldehyde 1-(2-pyridyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the parent aldehyde and hydrazine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields the parent aldehyde and hydrazine.
Substitution: Results in substituted derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-5-methoxybenzaldehyde 1-(2-pyridyl)hydrazone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methoxybenzaldehyde 1-(2-pyridyl)hydrazone involves its interaction with molecular targets through the hydrazone linkage. This linkage can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s aromatic rings also allow it to participate in π-π interactions and hydrogen bonding, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: An isomer of vanillin, known for its use in flavoring and fragrance industries.
2-Pyridylhydrazine: A hydrazine derivative used in the synthesis of various hydrazones.
Vanillin: A widely used flavoring agent with a similar aromatic structure.
Uniqueness
2-Hydroxy-5-methoxybenzaldehyde 1-(2-pyridyl)hydrazone stands out due to its combined properties from both 2-hydroxy-5-methoxybenzaldehyde and 2-pyridylhydrazine. This unique combination allows it to form stable metal complexes and exhibit potential biological activities, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-methoxy-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-5-6-12(17)10(8-11)9-15-16-13-4-2-3-7-14-13/h2-9,17H,1H3,(H,14,16)/b15-9+ |
InChI Key |
RLGKTXSVMLLUMB-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC2=CC=CC=N2 |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-3-(methoxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11103717.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11103732.png)
![ethyl 4-{[(2Z)-6-(methylcarbamoyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11103749.png)

amino}-4-oxobutanoic acid](/img/structure/B11103756.png)
![N-[(E)-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B11103760.png)

![3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11103766.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11103768.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11103769.png)

![2-Chloro-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11103774.png)
